molecular formula C12H14FNO4 B8026848 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene

2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene

Cat. No.: B8026848
M. Wt: 255.24 g/mol
InChI Key: LGBNOBXGLSHWEO-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with a complex structure that includes a cyclopentyloxy group, a fluoro substituent, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Cyclopentyloxylation: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Reduction: 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Cyclopentyloxy)-3-fluoro-1-formyl-4-nitrobenzene.

Scientific Research Applications

2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug development, it may target specific proteins or pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-3-fluoro-1-methoxybenzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(Cyclopentyloxy)-3-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    2-(Cyclopentyloxy)-1-methoxy-4-nitrobenzene: Lacks the fluoro group, which may influence its electronic properties and reactivity.

Uniqueness

2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluoro, methoxy, and nitro groups, along with the cyclopentyloxy moiety, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-cyclopentyloxy-3-fluoro-1-methoxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-17-10-7-6-9(14(15)16)11(13)12(10)18-8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBNOBXGLSHWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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